2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Overview
Description
2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL is a chemical compound with the molecular formula C9H13N5O and a molecular weight of 207.24 g/mol
Mechanism of Action
Target of Action
Triazolopyrimidines are known to inhibit phosphodiesterase (PDE) enzymes . These enzymes play a crucial role in cellular signal transduction by breaking down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Mode of Action
By inhibiting PDE enzymes, triazolopyrimidines prevent the breakdown of cyclic nucleotides, leading to an increase in their levels. This can amplify the signal transduction pathways that these cyclic nucleotides are involved in .
Biochemical Pathways
The increase in cyclic nucleotide levels can affect various biochemical pathways. For instance, cAMP is involved in pathways related to inflammation, immune response, and memory, among others. Therefore, PDE inhibitors can potentially influence these pathways .
Result of Action
The cellular effects of triazolopyrimidines can be diverse due to the wide range of biochemical pathways that cyclic nucleotides are involved in. For instance, they can potentially modulate inflammatory responses, immune cell activity, and neuronal signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL typically involves multiple steps, starting with the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of a suitable hydrazine derivative with a β-diketone in the presence of a propyl group. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the triazolopyrimidinone ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and applications.
Scientific Research Applications
2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL has shown potential in various scientific research applications. Its unique structure and biological activities make it a candidate for the development of new drugs, agricultural chemicals, and other industrial products. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a tool for studying biological processes and pathways. In medicine, it has the potential to be developed into therapeutic agents for treating various diseases. In industry, it can be utilized in the production of advanced materials and chemicals.
Comparison with Similar Compounds
2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL can be compared with other similar compounds, such as 2-Amino-5-methyl-6-ethyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL and 2-Amino-5-methyl-6-butyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL. These compounds share a similar core structure but differ in the length of the alkyl chain attached to the triazolopyrimidinone ring. The differences in their chemical structures can lead to variations in their biological activities and properties, highlighting the uniqueness of each compound.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique structure and diverse reactivity make it a valuable tool for the development of new drugs, chemicals, and materials
Properties
IUPAC Name |
2-amino-5-methyl-6-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-3-4-6-5(2)11-9-12-8(10)13-14(9)7(6)15/h3-4H2,1-2H3,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSYDPOEQVVXSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2N=C(NN2C1=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651089 | |
Record name | 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-28-7 | |
Record name | 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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